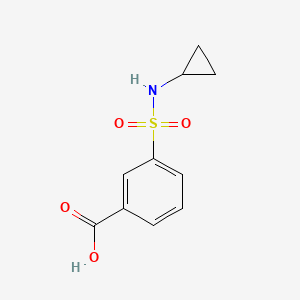
3-(cyclopropylsulfamoyl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(cyclopropylsulfamoyl)benzoic Acid is a chemical compound with the CAS Number: 852933-50-7 . It has a molecular weight of 241.27 and its IUPAC name is 3-[(cyclopropylamino)sulfonyl]benzoic acid . It is typically stored at room temperature and is available in a powder form .
Molecular Structure Analysis
The molecular structure of 3-(cyclopropylsulfamoyl)benzoic Acid is represented by the linear formula C10H11NO4S . The InChI code for this compound is 1S/C10H11NO4S/c12-10(13)7-2-1-3-9(6-7)16(14,15)11-8-4-5-8/h1-3,6,8,11H,4-5H2,(H,12,13) .Physical And Chemical Properties Analysis
3-(cyclopropylsulfamoyl)benzoic Acid is a solid substance . It has a melting point of 226-227 degrees Celsius . The boiling point is 465.9±47.0 C at 760 mmHg .Scientific Research Applications
Benzoic Acid Derivatives in Foods and Additives
Benzoic acid derivatives, including 3-(cyclopropylsulfamoyl)benzoic acid, are commonly found in foods and as additives due to their antibacterial and antifungal properties. They are also used as flavoring agents in various products, including cosmetics, hygiene items, and pharmaceuticals. Their widespread use leads to their presence in the environment and potential for high human exposure (Del Olmo, Calzada, & Nuñez, 2017).
Photolysis Studies
In scientific studies like the photolysis of benzil in cyclohexane solution, derivatives of benzoic acid, including 3-(cyclopropylsulfamoyl)benzoic acid, are important for understanding the chemical reactions and product formation under specific conditions (Bunbury & Wang, 1968).
Synthesis and Antibacterial Activity
The synthesis and evaluation of novel benzoic acid derivatives, including 3-(cyclopropylsulfamoyl)benzoic acid, for their potential antibacterial activity is a significant area of research. These derivatives are studied for their role in developing new drug candidates and chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).
Luminescent Properties in Coordination Compounds
Research on lanthanide-based coordination compounds using benzoic acid derivatives has revealed insights into their luminescent properties. Such studies are vital for understanding the interaction of these compounds with light, which has implications in various scientific fields (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Enzymatic and Metabolic Studies
Enzymatic and metabolic studies involving benzoic acid derivatives like 3-(cyclopropylsulfamoyl)benzoic acid contribute significantly to our understanding of biochemical processes. These studies explore how these compounds are metabolized by enzymes and their role in various biological pathways (Hvenegaard et al., 2012).
Drug Synthesis and Antiviral Activity
The synthesis of benzoic acid derivatives for their potential antiviral activity, particularly against viruses like dengue, is a critical area of research. Studies focus on creating compounds with structural features of known inhibitors to develop effective antiviral agents (Joubert, Foxen, & Malan, 2018).
Safety And Hazards
The safety information for 3-(cyclopropylsulfamoyl)benzoic Acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
3-(cyclopropylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c12-10(13)7-2-1-3-9(6-7)16(14,15)11-8-4-5-8/h1-3,6,8,11H,4-5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRLADOVWCDAEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407012 |
Source


|
| Record name | 3-(cyclopropylsulfamoyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclopropylsulfamoyl)benzoic Acid | |
CAS RN |
852933-50-7 |
Source


|
| Record name | 3-(cyclopropylsulfamoyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(cyclopropylsulfamoyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1352892.png)

![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1352897.png)




![1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1352905.png)




